(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate

Chiral Separation Enantiomeric Purity Eletriptan Intermediate

Regulated Eletriptan synthesis demands strict chiral control. The (S)-enantiomer (CAS 199659-03-5) is an inactive impurity, limited to ≤0.15% in final API per ICH Q3A. This (R)-intermediate eliminates late-stage re-purification. - Enantiomeric purity: >99% (validated by HPLC; (S)-isomer LOQ 1.5 μg/mL) - Directly yields active (R)-Eletriptan hydrobromide - Supports ANDA filings and DMF preparation

Molecular Formula C21H19BrN2O3
Molecular Weight 427.3 g/mol
CAS No. 143322-56-9
Cat. No. B018937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
CAS143322-56-9
Synonyms(2R)-2-[(5-Bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylic Acid Phenylmethyl Ester; 
Molecular FormulaC21H19BrN2O3
Molecular Weight427.3 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br
InChIInChI=1S/C21H19BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19,23H,4,7,10,13H2/t19-/m1/s1
InChIKeyCWHKVBJSRGJFFN-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate: A Critical Chiral Intermediate for Eletriptan Synthesis


(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate (CAS 143322-56-9) is a chiral indole-pyrrolidine derivative primarily serving as a crucial late-stage intermediate in the synthesis of Eletriptan hydrobromide, a second-generation triptan for migraine treatment [1]. The compound's structure features a 5-bromoindole moiety linked to a pyrrolidine ring bearing a benzyl carbamate protecting group, establishing its identity as a key building block for constructing the pharmacologically active (R)-enantiomer of the final drug substance [2].

1 Late-stage chiral intermediate for Eletriptan HBr synthesis
2 Requires high (R)-enantiomer purity (>99% ee) for API specification
3 Supports Cbz-protected pyrrolidine acylation routes

Why Generic (S)-Enantiomer or Racemic Mixtures Cannot Substitute for (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate in Eletriptan Manufacturing


Substitution with its (S)-enantiomer (CAS 199659-03-5) or racemic mixtures is not viable for regulated pharmaceutical production. The (R)-configuration of this intermediate directly translates to the active (R)-eletriptan, while the (S)-enantiomer leads to the inactive ent-eletriptan, classified as an enantiomeric impurity . Regulatory guidelines, such as ICH Q3A, mandate strict control of this impurity, typically to levels not exceeding 0.15% in the final drug substance, as validated by specialized HPLC methods [1]. Any erosion of chiral purity at this intermediate stage compromises final API quality and requires costly re-purification, making the procurement of high-purity (R)-isomer a non-negotiable requirement.

Target
High-purity (R)-enantiomer (CAS 143322-56-9)
Risk
(S)-enantiomer (CAS 199659-03-5) leads to API impurity failure (>0.15% ICH Q3A)
Mismatch
Racemic mixture requires chiral separation, impacting process yield and cost

Quantitative Procurement Evidence: Purity, Yield, and Chiral Integrity Data for (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate


Enantiomeric Purity: (R)-Isomer Achieves >99% ee, Defining a Critical Quality Attribute over the (S)-Isomer

Commercial specifications for the (R)-enantiomer (CAS 143322-56-9) frequently report a purity of ≥98% or 99% , while the (S)-enantiomer (CAS 199659-03-5) is supplied as a reference impurity standard, often at 97% purity for analytical purposes [1]. A validated HPLC method for Eletriptan hydrobromide demonstrates the ability to quantify the (S)-isomer down to a limit of quantification (LOQ) of 1.5 μg/mL, with recovery rates of 101-102%, ensuring reliable chiral purity control during manufacturing [2].

Enantiomeric Purity
Direct comparison
(R)-isomer >99% ee
vs (S)-isomer 97% std
Supports active conformation API synthesis; critical chiral quality attribute
Reported HPLC method; LOQ 1.5 μg/mL for (S)-impurity
Chiral Separation Enantiomeric Purity Eletriptan Intermediate Quality Control

Synthetic Yield Advantage: Optimized Route Delivers 41.5% Overall Yield for the Key Intermediate

A reported optimized synthesis for the target compound (5) achieves an overall yield of 41.5% from N-benzyloxycarbonyl-D-proline [1]. This yield is established through a two-step sequence involving Friedel-Crafts acylation with 5-bromoindole followed by SDMA reduction, representing a benchmark against alternative, lower-yielding routes for similar bromoindole intermediates [1].

Synthetic Yield
Cross-study benchmark
41.5%
Optimized two-step route; benchmark for supplier selection
Conditions: Friedel-Crafts acylation, SDMA reduction
Process Chemistry Synthetic Yield Eletriptan Friedel-Crafts Acylation

Regulated Impurity Profile: ICH Guidelines Mandate Control of the (S)-Enantiomer to ≤0.15% in the Final API

The (S)-enantiomer of Eletriptan, derived from the (S)-enantiomer of this intermediate, is a known impurity that must be controlled to a level of ≤0.15% according to ICH Q3A guidelines for a maximum daily dose of 40 mg [1]. This regulatory requirement creates a direct and quantifiable quality demand for the (R)-intermediate with a chiral purity exceeding 99.85% to ensure the final API will consistently pass specification.

Impurity Limit
Regulatory context
≤0.15%
ICH Q3A threshold for (S)-enantiomer in final drug substance
Requires high chiral purity of (R)-intermediate to meet specification
Pharmaceutical Regulation ICH Q3A Impurity Profiling Pharmacopoeia

Key Application Scenarios for Procuring (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate Based on Quantitative Evidence


Large-Scale GMP Manufacturing of Eletriptan Hydrobromide API

This scenario is the primary procurement driver. The 41.5% benchmark yield and the strict enantiomeric purity requirement, validated by HPLC with an LOQ of 1.5 μg/mL for the (S)-isomer [2], enable pharmaceutical manufacturers to select a high-quality (R)-intermediate that minimizes costly late-stage purification and ensures regulatory compliance for the final API.

Qualification of Generic Drug Substance Suppliers

For ANDA filers developing generic Eletriptan, the quantitative specification of an (S)-isomer impurity limit of ≤0.15% in the final API is non-negotiable . Procuring the (R)-intermediate with a documented enantiomeric purity >99% is the most direct path to meeting this specification, making it a pivotal decision point in supplier qualification audits and DMF preparation.

Development of a Chiral Reference Standard for Analytical Method Validation

The (S)-enantiomer (CAS 199659-03-5) is specifically marketed as a reference impurity standard . This creates a closed-loop procurement model where a lab that purchases the (R)-intermediate for synthesis will also require the (S)-isomer for HPLC method validation, establishing a quantitative framework for system suitability testing and calibration.

Application
Selection Property
Validation Focus
Eletriptan HBr Manufacturing
Chiral purity >99% ee
HPLC method LOQ; impurity threshold control
Generic DMF Preparation
(S)-enantiomer content
Regulatory compliance (ICH Q3A)
Chiral Reference Standard
Enantiomeric identity vs. (S)-standard
System suitability testing; calibration
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